molecular formula C7H3BrN2O2S2 B8449534 2-(4-Bromo-2-nitrothiophen-3-yl)thiazole

2-(4-Bromo-2-nitrothiophen-3-yl)thiazole

Cat. No.: B8449534
M. Wt: 291.1 g/mol
InChI Key: YFBDALARZIHCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-nitrothiophen-3-yl)thiazole is a heterocyclic compound featuring a thiazole ring fused to a substituted thiophene moiety. The thiophene ring is functionalized with bromine and nitro groups at the 4- and 2-positions, respectively. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H3BrN2O2S2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(4-bromo-2-nitrothiophen-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H3BrN2O2S2/c8-4-3-14-7(10(11)12)5(4)6-9-1-2-13-6/h1-3H

InChI Key

YFBDALARZIHCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=C(SC=C2Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Notes

Synthetic Scalability : Multi-step syntheses (e.g., and ) are common but may limit scalability. Single-step methods (e.g., hydrazinylthiazoles) offer advantages for high-throughput screening .

Biological Selectivity: Thiazole derivatives with polar substituents (e.g., cyanophenyl) show improved selectivity toward cancer cells, reducing off-target toxicity .

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